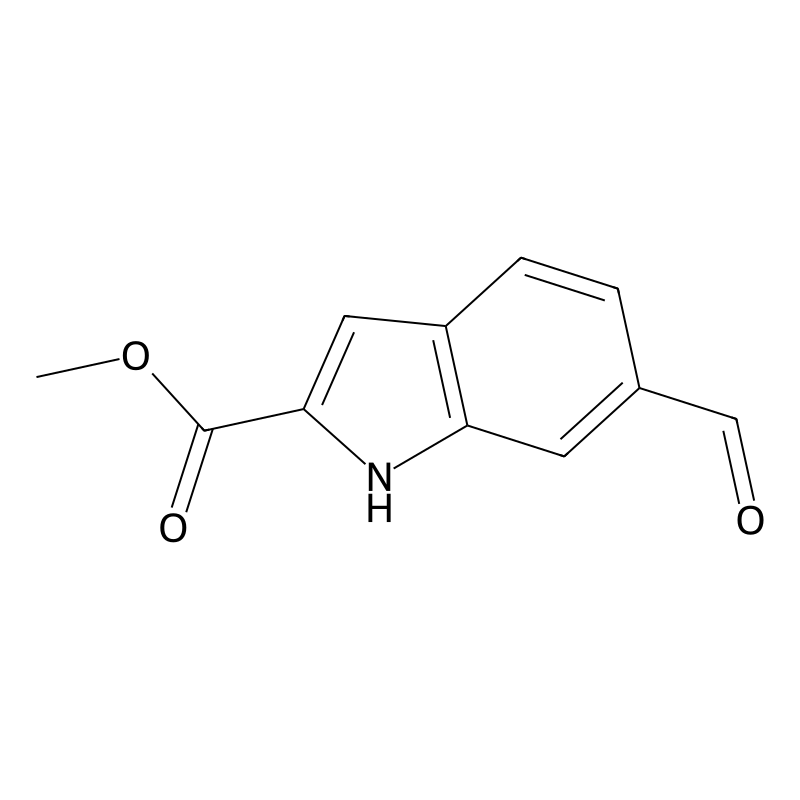

methyl 6-formyl-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-formyl-1H-indole-2-carboxylate, also known as MFIC, is an organic compound belonging to the indole family. It has a chemical formula of C₁₂H₉NO₃ and is characterized by a yellowish solid appearance. This compound is particularly notable for its unique structural features, which include a formyl group at the sixth position and a carboxylate ester at the second position of the indole ring. The compound is soluble in dichloromethane, chloroform, and ethyl acetate, with a melting point range of 160-165 °C and a boiling point of 404.1 °C at 760 mmHg.

- Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy or other substituents can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Major Products Formed- Oxidation: Methyl 6-carboxy-1H-indole-2-carboxylate.

- Reduction: Methyl 6-hydroxymethyl-1H-indole-2-carboxylate.

- Substitution: Various substituted indole derivatives depending on the nucleophile used.

Methyl 6-formyl-1H-indole-2-carboxylate exhibits a range of biological activities:

- Antibacterial Activity: Effective against various bacterial strains, including Bacillus subtilis and Escherichia coli.

- Antifungal Activity: Demonstrates activity against fungi such as Candida albicans.

- Anticancer Properties: Shows potent cytotoxic effects against several cancer cell lines, including human breast cancer, prostate cancer, and lung carcinoma .

Its mechanism of action may involve interactions with cellular proteins and enzymes that regulate apoptosis and other critical pathways in cancer cells.

Methyl 6-formyl-1H-indole-2-carboxylate can be synthesized through various methods:

- Palladium-Catalyzed Suzuki Coupling Reaction: This method involves coupling 6-bromo-2-formylindole with methyl indole-2-carboxylate, yielding methyl 6-formyl-1H-indole-2-carboxylate with a yield of approximately 73%. The product can be purified using column chromatography techniques.

- Fischer Indole Synthesis: A classic method for constructing indole rings that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

Methyl 6-formyl-1H-indole-2-carboxylate has diverse applications across various fields:

- Pharmaceutical Research: Investigated for potential therapeutic applications in treating infections and cancers.

- Material Science: Used in the synthesis of new materials and chemical processes, including dyes and pigments.

- Chemical Research: Serves as an important building block for synthesizing more complex indole derivatives .

Studies on methyl 6-formyl-1H-indole-2-carboxylate have focused on its interactions with biological macromolecules. Its formyl group may participate in hydrogen bonding and other interactions that influence its biological activity. Research indicates that this compound interacts with specific molecular targets within cells, potentially modulating various biochemical pathways related to cell growth and apoptosis .

Methyl 6-formyl-1H-indole-2-carboxylate can be compared to several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-formyl-1H-indole-2-carboxylate | Lacks the methoxy group | May exhibit different biological activities |

| Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | Contains methoxy at the third position | Different substitution pattern affects properties |

| Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate | Benzyl group at first position | Unique structural features enhance reactivity |

The uniqueness of methyl 6-formyl-1H-indole-2-carboxylate lies in its specific substitution pattern, which confers distinct biological activities and chemical properties compared to other indole derivatives.